

Application Notes and Protocols for Quantitative Analysis Using Caffeine-trimethyl-13C3

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Compound of Interest

Compound Name: Caffeine-trimethyl-13C3

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **Caffeine-trimethyl-13C3** as an internal standard in the quantitative analysis of caffeine and its metabolites. This stable isotope-labeled caffeine is an essential tool for achieving high accuracy and precision in bioanalytical and metabolic studies.

Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled analog of caffeine, where the three methyl groups are enriched with Carbon-13. This isotopic labeling results in a mass shift of +3 Da compared to unlabeled caffeine, allowing for its distinct detection by mass spectrometry (MS). [1] Its chemical properties are nearly identical to endogenous caffeine, making it an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. [2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects during analysis, thereby ensuring the reliability of the quantitative results. [3]

Core Applications

The primary application of **Caffeine-trimethyl-13C3** is as an internal standard for the accurate quantification of caffeine in various biological and non-biological matrices. Key applications include:

- Therapeutic Drug Monitoring (TDM): Accurate measurement of caffeine levels in plasma or serum for dose optimization, particularly in neonatal apnea treatment.
- Pharmacokinetic (PK) and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of caffeine.[2]
- Metabolic Phenotyping: Assessing the activity of cytochrome P450 enzymes, particularly CYP1A2, by measuring the metabolic ratios of caffeine and its metabolites.[4][5]
- Food and Beverage Quality Control: Quantifying caffeine content in consumer products like coffee, tea, and energy drinks.[6]
- Forensic and Toxicological Analysis: Detecting and quantifying caffeine in cases of overdose or as an adulterant.[7]

Experimental Protocols

Protocol 1: Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of caffeine in human plasma using **Caffeine-trimethyl-13C3** as an internal standard. The method involves protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Materials and Reagents:

- Caffeine standard
- **Caffeine-trimethyl-13C3** (Internal Standard, IS)[7]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (blank)

2. Standard and Internal Standard Stock Solution Preparation:

- Prepare a stock solution of caffeine at 1 mg/mL in methanol.
- Prepare a stock solution of **Caffeine-trimethyl-13C3** at 1 mg/mL in methanol.[\[7\]](#)
- From these stock solutions, prepare working solutions at appropriate concentrations for spiking into plasma to create calibration curves and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the **Caffeine-trimethyl-13C3** working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.[\[8\]](#)
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[8\]](#)
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient	Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Caffeine)	m/z 195 -> 138
MRM Transition (Caffeine-trimethyl-13C3)	m/z 198 -> 141
Collision Energy	Optimize for the specific instrument.

5. Data Analysis:

- Quantify caffeine concentration by calculating the peak area ratio of the analyte (caffeine) to the internal standard (**Caffeine-trimethyl-13C3**).
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of caffeine in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Caffeine and its Metabolites in Urine for CYP1A2 Phenotyping

This protocol outlines a method for the simultaneous quantification of caffeine and its major metabolites in urine to determine CYP1A2 enzyme activity.^{[4][5]}

1. Materials and Reagents:

- Caffeine and its primary metabolites (Paraxanthine, Theobromine, Theophylline) standards
- **Caffeine-trimethyl-13C3** (IS)
- Beta-glucuronidase/arylsulfatase
- Sodium acetate buffer (pH 5.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol, Acetonitrile, Formic Acid (LC-MS grade)
- Ultrapure water

2. Sample Preparation (SPE):

- Collect a urine sample 4-5 hours after caffeine administration.
- To 1 mL of urine, add 20 µL of **Caffeine-trimethyl-13C3** working solution and 50 µL of beta-glucuronidase/arylsulfatase in sodium acetate buffer.
- Incubate at 37°C for 2 hours to deconjugate metabolites.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with 1 mL of methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- Similar LC and MS conditions as in Protocol 1 can be used, with the addition of MRM transitions for the metabolites.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Caffeine	195	138
Paraxanthine	181	124
Theobromine	181	138
Theophylline	181	124
Caffeine-trimethyl-13C3 (IS)	198	141

4. Data Analysis and Metabolic Ratio Calculation:

- Quantify caffeine and its metabolites as described in Protocol 1.
- Calculate the CYP1A2 metabolic ratio: (Paraxanthine concentration) / (Caffeine concentration). A higher ratio indicates higher CYP1A2 activity.

Quantitative Data Summary

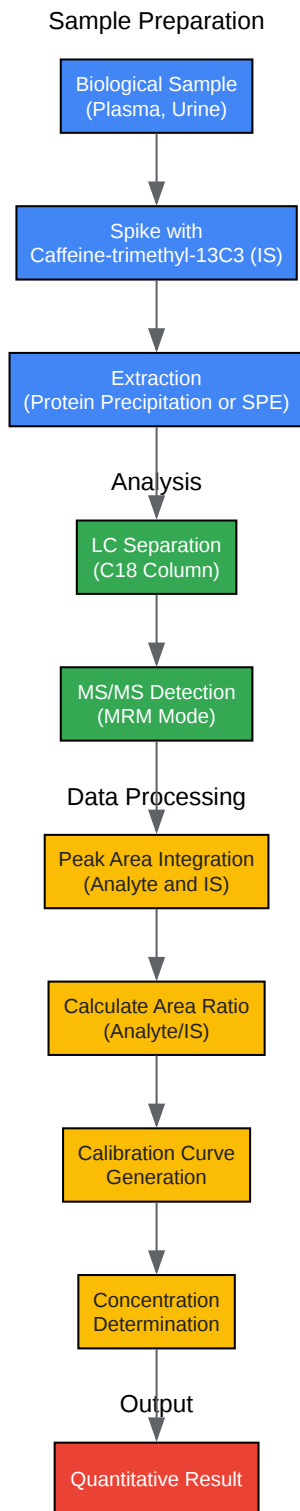
The following table summarizes typical quantitative parameters obtained using **Caffeine-trimethyl-13C3** as an internal standard in LC-MS/MS assays.

Parameter	Plasma Assay	Urine Assay	Beverage Analysis
Linearity Range (µg/mL)	0.1 - 50	0.1 - 100	1 - 500
Lower Limit of Quantification (LLOQ) (µg/mL)	0.1	0.1	1
Intra-day Precision (%CV)	< 10%	< 10%	< 5%
Inter-day Precision (%CV)	< 15%	< 15%	< 10%
Accuracy (% Bias)	85 - 115%	85 - 115%	90 - 110%
Recovery (%)	> 85%	> 90% (with SPE)	> 95%

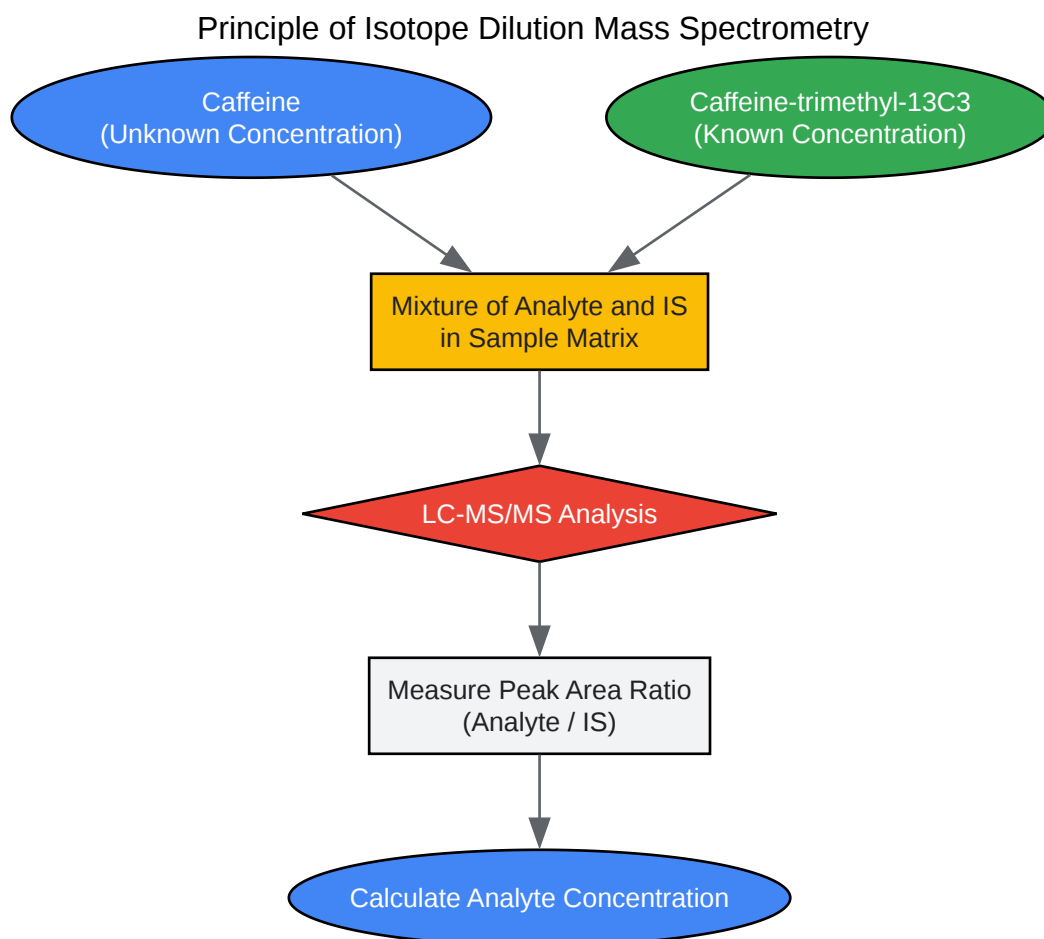
Note: These values are representative and may vary depending on the specific instrumentation, method, and matrix.

Visualizations

Workflow for Quantitative Analysis using Caffeine-trimethyl-13C3

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Caption: Experimental workflow for quantitative analysis.



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Caption: Principle of Isotope Dilution Analysis.

Conclusion

Caffeine-trimethyl-13C3 is an indispensable tool for the accurate and precise quantification of caffeine and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to reliable data for a wide range of applications in clinical and research settings. The protocols and data presented here provide a solid foundation for the implementation of robust and reproducible analytical methods.

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